molecular formula C10H14O4 B13710942 Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate

Cat. No.: B13710942
M. Wt: 198.22 g/mol
InChI Key: AVFNTCHYWHYUAB-UHFFFAOYSA-N
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Description

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate is an organic compound with a unique structure that combines a dioxolane ring with a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate typically involves the reaction of a dioxolane derivative with a butynyl halide under basic conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a butynyl halide in an SN2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate can undergo various chemical reactions, including:

    Oxidation: The butynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.

    Substitution: The acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, or other biomolecules, leading to the formation of desired products or effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-Butynyl)-1,3-dioxolane-2-acetate is unique due to the presence of both the dioxolane ring and the butynyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate

InChI

InChI=1S/C10H14O4/c1-3-4-5-10(8-9(11)12-2)13-6-7-14-10/h1H,4-8H2,2H3

InChI Key

AVFNTCHYWHYUAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(OCCO1)CCC#C

Origin of Product

United States

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